N-(3-chloro-4-methoxyphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, substituted with chloro, methoxy, and piperazine groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. The starting materials often include 3-chloro-4-methoxyaniline, 2-methoxyphenylpiperazine, and appropriate pyrazolo[3,4-d]pyrimidine precursors. The synthesis may involve:
Nucleophilic substitution: reactions to introduce the chloro and methoxy groups.
Cyclization: reactions to form the pyrazolo[3,4-d]pyrimidine core.
Coupling reactions: to attach the piperazine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled temperature and pressure: conditions.
Use of catalysts: to enhance reaction rates.
Purification techniques: such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Sodium methoxide, ammonia.
Major Products Formed
Oxidation products: Corresponding aldehydes or acids.
Reduction products: Dechlorinated compounds.
Substitution products: Compounds with different substituents replacing the chloro group.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may:
Bind to enzymes: Inhibiting their activity by occupying the active site.
Interact with receptors: Modulating their signaling pathways.
Affect cellular pathways: Influencing processes such as cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methoxyphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A closely related compound with similar structure and properties.
N-(3-chloro-4-methoxyphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Another analog with slight modifications in the functional groups.
Uniqueness
N-(3-chloro-4-methoxyphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C24H26ClN7O2 |
---|---|
Molecular Weight |
480.0 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C24H26ClN7O2/c1-30-23-17(15-26-30)22(27-16-8-9-20(33-2)18(25)14-16)28-24(29-23)32-12-10-31(11-13-32)19-6-4-5-7-21(19)34-3/h4-9,14-15H,10-13H2,1-3H3,(H,27,28,29) |
InChI Key |
CIAPWIFKOHJUHS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC(=C(C=C3)OC)Cl)N4CCN(CC4)C5=CC=CC=C5OC |
Origin of Product |
United States |
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